JH I
CAS No.: 13804-51-8
VCID: VC21324949
Molecular Formula: C18H30O3
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Juvenile hormone I (JH I) is a member of the juvenile hormone family, which plays a crucial role in the development and growth of insects. It is specifically the methyl ester of methyl (2E,6E,10R,11S)-10,11-epoxy-7-ethyl-3,11-dimethyl-2,6-tridecanoic acid . This compound is significant in regulating various physiological processes, including metamorphosis, reproduction, and behavior in insects. BiosynthesisThe biosynthesis of JH I involves a pathway similar to cholesterol biosynthesis in animals but with distinct differences. In insects like Manduca sexta, propionate is efficiently incorporated into JH I, while mevalonate and acetate are less efficient substrates . The biosynthesis pathway involves the conversion of citrate to acetyl-CoA and then to isopentenyl diphosphate (IPP) and its homologs, which are crucial for JH synthesis . Biological FunctionsJH I is essential for maintaining juvenile characteristics in insects, preventing premature metamorphosis, and regulating reproductive processes. It interacts with other hormones to control various developmental stages and behaviors. Research FindingsResearch on JH I has focused on its role in insect development and its potential applications in pest management. Studies have explored the effects of JH analogs on insect growth and reproduction, offering insights into controlling pest populations. |
---|---|
CAS No. | 13804-51-8 |
Product Name | JH I |
Molecular Formula | C18H30O3 |
Molecular Weight | 294.4 g/mol |
IUPAC Name | methyl (2E,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-methylnona-2,6-dienoate |
Standard InChI | InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+/t16-,18+/m1/s1 |
Standard InChIKey | RQIDGZHMTWSMMC-TZNPKLQUSA-N |
Isomeric SMILES | CC/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@](O1)(C)CC |
SMILES | CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC |
Canonical SMILES | CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC |
Synonyms | C18-juvenile hormone juvenile hormone I juvenile hormone I, (2alpha(2E,6E),3alpha)-(+-)-isomer juvenile hormone I, (2alpha(2E,6E),3beta)-(+-)-isomer juvenile hormone I, (2alpha(2E,6E),3beta)-isomer juvenile hormone I, (2alpha(2E,6Z),3beta)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6E),3alpha)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6E),3beta)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6Z),3alpha)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6Z),3beta)-(+-)-isomer juvenile hormone I, (2R-(2alpha(2E,6E),3alpha))-isomer juvenile hormone-I methyl-7-ethyl-3,11-dimethyl-cis-10,11-oxido-trans,trans-2,6-tridecadienoate |
PubChem Compound | 11197171 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume